2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855763
InChI: InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2
SMILES:
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol

2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol

CAS No.:

Cat. No.: VC17855763

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol -

Specification

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
IUPAC Name (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone
Standard InChI InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2
Standard InChI Key DYXQFGGFMRHWKV-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)C2=CC(=C(C=C2F)O)Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol features a phenolic core substituted with three functional groups:

  • Bromine (Br) at position 5, contributing to electrophilic reactivity.

  • Fluorine (F) at position 2, enhancing metabolic stability and lipophilicity.

  • Cyclopropanecarbonyl group at position 4, introducing steric strain and unique electronic effects .

The IUPAC name, (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone, reflects this substitution pattern. The cyclopropane ring’s bond angles (60°) create significant ring strain, which can influence reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H8BrFO2\text{C}_{10}\text{H}_{8}\text{BrFO}_{2}
Molecular Weight259.07 g/mol
Exact Mass257.965 Da
Topological Polar Surface Area50.44 Ų
LogP (Partition Coefficient)2.32
CAS Registry Number1519587-56-4

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol involves multi-step halogenation and functionalization processes:

  • Base Phenol Preparation: A phenol derivative is functionalized with a cyclopropanecarbonyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Halogenation: Bromine is introduced at position 5 using brominating agents like N\text{N}-bromosuccinimide (NBS) in chloroform or dichloromethane.

  • Fluorination: Electrophilic fluorination at position 2 is achieved using Selectfluor or AgF2\text{AgF}_{2}.

Critical Reaction Conditions

  • Solvent Choice: Dichloromethane ensures efficient mixing and minimizes side reactions.

  • Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.

  • Catalysts: Lewis acids like AlCl3\text{AlCl}_{3} facilitate acylation.

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

  • Continuous Flow Reactors: Enhance heat transfer and reaction control.

  • Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization achieve >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic -OH and carbonyl groups.

  • Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at -20°C .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (-OH stretch).

  • NMR:

    • 1H^1\text{H}: δ 7.2 ppm (aromatic H), δ 1.2–1.5 ppm (cyclopropane H).

    • 13C^{13}\text{C}: δ 200 ppm (carbonyl C), δ 110–150 ppm (aromatic C) .

Biological Activity and Applications

Enzyme and Receptor Interactions

The compound’s halogenated structure enables interactions with biological targets:

  • Enzyme Inhibition: Preliminary studies indicate inhibition of cytochrome P450 enzymes, potentially altering drug metabolism.

  • Antimicrobial Activity: Halogenated phenols exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL).

SupplierLocationPurityPrice Range (per gram)
Ambeed, Inc.Illinois, USA>95%$200–$300
BLD PharmatechShanghai, China>90%$150–$250

Both suppliers emphasize research-use-only applications, with bulk quantities available upon request .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with specific enzymes (e.g., kinases, phosphatases).

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Therapeutic Exploration: Evaluate efficacy in animal models of inflammation and cancer.

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